molecular formula C45H68ClN4OP B125457 ((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride CAS No. 151039-63-3

((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride

Cat. No.: B125457
CAS No.: 151039-63-3
M. Wt: 747.5 g/mol
InChI Key: MJWYKJXHACNJCD-SXWPEPABSA-N
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Description

Synthesis Analysis

Look for any known synthesis routes for similar compounds. This could involve literature search in chemical databases .

Scientific Research Applications

Bradykinin B2 Receptor Antagonism

  • Role in Bradykinin B2 Receptor Antagonism : The compound, identified as WIN 64338, acts as a nonpeptide antagonist to the bradykinin B2 receptor. It demonstrates competitive inhibition of bradykinin-stimulated calcium efflux in human cells and inhibits bradykinin-mediated contractility in guinea pig ileum, indicating its specificity and effectiveness as a bradykinin B2 receptor antagonist (Sawutz et al., 1994).

  • Inhibition of Des-Arg9-Bradykinin Effects : Surprisingly, WIN 64338 inhibits the effect of des-Arg9-bradykinin in endothelial cells, suggesting its potential in differing tissue and species reactions (Wirth et al., 1994).

  • Selective Antagonism : In studies involving intestinal and airway smooth muscle, WIN 64338 demonstrated selective antagonism, showing no effect on bradykinin-induced contractions in guinea-pig or ferret trachea, thus confirming its specificity (Farmer & DeSiato, 1994).

Synthetic and Characterization Studies

  • Derivatives Synthesis and Evaluation : A study on the synthesis and evaluation of various derivatives, including 1,3,4-Triazole-2-one and 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole, examined their antimicrobial properties, indicating the compound's potential in medicinal chemistry (Neelgundmath & Kotresh, 2012).

  • Antagonist Action in Vascular Preparations : The compound effectively antagonizes bradykinin in vascular preparations like rabbit jugular and human umbilical veins. It does not inhibit effects of other contractile agents, demonstrating its selectivity (Marceau et al., 1994).

Properties

IUPAC Name

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N4OP.ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);1H/t43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWYKJXHACNJCD-SXWPEPABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68ClN4OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151039-63-3
Record name Win 64338
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151039633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 2
Reactant of Route 2
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 3
Reactant of Route 3
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 4
Reactant of Route 4
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 5
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Reactant of Route 6
Reactant of Route 6
((4-((2-((Bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride

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